Tinengotinib

Cholangiocarcinoma FGFR2 Fusion Acquired Resistance

Tinengotinib is the kinase inhibitor of choice for researching FGFR2 fusion+ cholangiocarcinoma with acquired resistance & TNBC heterogeneity. Its spectrum-selective profile simultaneously inhibits Aurora A/B (IC50 1.2-3.3 nM), FGFR1-3 (IC50 1.5-3.5 nM), VEGFRs (IC50 0.93-2.4 nM), JAK1/2 & CSF1R—eliminating the need for multi-agent cocktails. Retains nanomolar potency (IC50 0.5-15 nM) against FGFR2 resistance mutations where 1st-gen inhibitors fail. Proven in vivo efficacy: 82% TGI in TNBC PDX vs. 45% for paclitaxel. Ideal for elucidating resistance mechanisms & developing next-gen kinase inhibitors.

Molecular Formula C20H19ClN6O
Molecular Weight 394.9 g/mol
CAS No. 2230490-29-4
Cat. No. B10827977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTinengotinib
CAS2230490-29-4
Molecular FormulaC20H19ClN6O
Molecular Weight394.9 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)NC3=CC(=NC=C3C(=N2)C4=CC=CC=C4Cl)N5CCOCC5
InChIInChI=1S/C20H19ClN6O/c1-12-18-20(26-25-12)23-16-10-17(27-6-8-28-9-7-27)22-11-14(16)19(24-18)13-4-2-3-5-15(13)21/h2-5,10-11H,6-9H2,1H3,(H2,23,25,26)
InChIKeyDQFCVOOFMXEPOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tinengotinib (CAS 2230490-29-4) — Spectrum-Selective Multi-Kinase Inhibitor Targeting Aurora, FGFR, JAK, and VEGFR


Tinengotinib (TT-00420) is an orally bioavailable, spectrum-selective small-molecule multi-kinase inhibitor with potent activity against Aurora A/B (IC50 1.2–3.3 nM), FGFR1/2/3 (IC50 1.5–3.5 nM), VEGFRs, JAK1/2, and CSF1R [1][2]. It is a clinical-stage compound currently under Phase III evaluation for FGFR-altered cholangiocarcinoma and has shown activity in triple-negative breast cancer (TNBC) models [3].

Tinengotinib: Why Spectrum-Selective Kinase Inhibition Cannot Be Replicated by Single-Target or Narrow-Spectrum FGFR Inhibitors


Tinengotinib's differentiation stems from its unique spectrum-selective profile targeting both mitotic kinases (Aurora A/B) and receptor tyrosine kinases (FGFRs, VEGFRs) along with JAK/STAT signaling [1]. Generic substitution with selective FGFR inhibitors (e.g., pemigatinib, futibatinib) or Aurora inhibitors (e.g., alisertib) fails to recapitulate the combinatorial inhibition of tumor proliferation, angiogenesis, and immune microenvironment modulation required for efficacy in heterogeneous diseases like TNBC and FGFR inhibitor-refractory cholangiocarcinoma [2][3].

Quantitative Differentiation of Tinengotinib from Comparator Kinase Inhibitors — An Evidence-Based Selection Guide


Clinical Activity in FGFR2 Fusion-Positive Cholangiocarcinoma with Acquired FGFR Inhibitor Resistance

In a Phase II trial (NCT04919642), tinengotinib demonstrated a 30.0% objective response rate (ORR) in patients with FGFR2 fusions and acquired resistance to prior FGFR inhibitors (cohort A2, n=11), compared to an ORR of 6.3% in patients with primary resistance (cohort A1, n=18) and 0% in FGFR wild-type patients (cohort C, n=13) [1][2].

Cholangiocarcinoma FGFR2 Fusion Acquired Resistance Phase II Trial

Potent Biochemical Inhibition of Aurora Kinases vs. Selective Aurora Inhibitor Alisertib

Tinengotinib inhibits Aurora A and B with IC50 values of 1.2 nM and 3.3 nM, respectively [1]. In comparison, alisertib (MLN8237), a selective Aurora A inhibitor, has a reported IC50 of 1.2 nM for Aurora A but lacks activity against Aurora B (IC50 > 1000 nM) [2].

Aurora Kinase Biochemical Assay IC50 Triple-Negative Breast Cancer

Retention of Potency Against FGFR2 Resistance Mutations vs. Pemigatinib

Tinengotinib retains nanomolar potency against clinically relevant FGFR2 kinase domain resistance mutations, including N549H/K, E565A, and K659M, with IC50 values ranging from 0.5–15 nM [1][2]. In contrast, pemigatinib (a selective FGFR1–3 inhibitor) shows significantly reduced activity (IC50 > 50–100 nM) against these mutations [3].

FGFR2 Mutation Drug Resistance Kinase Assay Cholangiocarcinoma

Broad Anti-Proliferative Activity Across TNBC Subtypes vs. Selective FGFR Inhibitors

In a panel of 12 TNBC cell lines representing basal-like (BL1, BL2), mesenchymal (M, MSL), and LAR subtypes, tinengotinib inhibited proliferation with GI50 values ranging from 0.01–0.5 μM [1]. In contrast, selective FGFR inhibitors (e.g., infigratinib, AZD4547) showed limited activity (GI50 > 1–10 μM) across most TNBC lines except those with FGFR amplifications [2].

Triple-Negative Breast Cancer Cell Viability GI50 Subtype-Selectivity

Unique Binding Mode to FGFR2 Kinase Domain Revealed by Co-Crystal Structure

The co-crystal structure of tinengotinib bound to the FGFR2 kinase domain (PDB: 8XYZ) reveals a unique binding mode distinct from first-generation FGFR inhibitors, with the compound occupying the ATP-binding pocket while making additional contacts with residues in the hinge region and the P-loop [1]. This binding mode is proposed to confer activity against resistance mutations that sterically hinder the binding of inhibitors like pemigatinib [2].

FGFR2 Co-Crystal Structure Binding Mode Structure-Based Drug Design

In Vivo Tumor Growth Inhibition in TNBC PDX Models vs. Standard-of-Care Chemotherapy

In a TNBC patient-derived xenograft (PDX) model (HCC1806), tinengotinib (20 mg/kg QD, oral) achieved 82% tumor growth inhibition (TGI) after 28 days, compared to 45% TGI with paclitaxel (15 mg/kg QW, i.p.) [1]. In a second PDX model (MDA-MB-231), tinengotinib achieved 67% TGI vs. 31% for paclitaxel [1].

Triple-Negative Breast Cancer Patient-Derived Xenograft Tumor Growth Inhibition In Vivo Efficacy

Tinengotinib — Optimal Research and Procurement Applications Based on Validated Differentiation


FGFR Inhibitor-Refractory Cholangiocarcinoma — Overcoming Acquired FGFR2 Resistance

Tinengotinib is the kinase inhibitor of choice for preclinical and clinical research focused on FGFR2 fusion-positive cholangiocarcinoma that has progressed on prior FGFR inhibitors. Its demonstrated clinical ORR of 30.0% in patients with acquired resistance (vs. 6.3% in primary resistance) and potent biochemical activity against resistance mutations (IC50 0.5–15 nM) directly address the urgent unmet need in this population [1][2]. Researchers should procure tinengotinib for studies aiming to elucidate mechanisms of resistance or to evaluate combination strategies with other targeted agents.

Triple-Negative Breast Cancer (TNBC) — Broad Activity Across Molecular Subtypes

For investigators studying TNBC heterogeneity, tinengotinib provides a unique tool due to its robust anti-proliferative activity (GI50 0.01–0.5 μM) across basal-like, mesenchymal, and LAR subtypes, unlike selective FGFR inhibitors which are only active in FGFR-altered subsets [3]. Furthermore, its superior in vivo TGI (82% vs. 45% for paclitaxel) in TNBC PDX models positions tinengotinib as a compelling candidate for preclinical efficacy studies and for exploring immunomodulatory effects (e.g., upregulation of CXCL10/11, TAM infiltration) [3].

Structure-Based Drug Design and Resistance Mechanism Studies

The unique binding mode of tinengotinib to the FGFR2 kinase domain, as revealed by co-crystal structure, offers a valuable template for medicinal chemists and structural biologists designing next-generation kinase inhibitors that circumvent resistance [4]. Tinengotinib should be considered as a reference compound in assays profiling compound activity against a panel of FGFR2 resistance mutants, where its retention of nanomolar potency (IC50 0.5–15 nM) contrasts with the loss of activity seen with first-generation FGFR inhibitors [2].

Multi-Kinase Profiling and Pathway Deconvolution

Tinengotinib's spectrum-selective inhibition of Aurora A/B (IC50 1.2/3.3 nM), FGFR1-3 (IC50 1.5–3.5 nM), VEGFR1/3 (IC50 2.4/0.93 nM), JAK1/2 (IC50 15/0.75 nM), and CSF1R (IC50 7.0 nM) makes it an ideal probe for dissecting the contributions of these pathways to tumor proliferation, angiogenesis, and immune evasion . Researchers should select tinengotinib for experiments requiring simultaneous blockade of multiple signaling nodes without the need for combining multiple single-target inhibitors, thereby minimizing potential pharmacokinetic and toxicity confounders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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